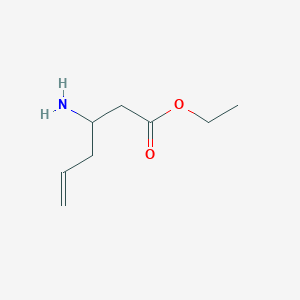
Ethyl 3-aminohex-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-aminohex-5-enoate, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Ethyl 3-aminohex-5-enoate is primarily utilized as a building block in organic synthesis. It can participate in various chemical reactions, including:
- Aminolysis: The compound can undergo aminolysis reactions to form more complex amines.
- Esterification: It can be used to create esters with different alcohols, expanding its utility in synthesizing various derivatives.
- Cyclization Reactions: The double bond in the hexene structure allows for cyclization, leading to cyclic compounds that may exhibit unique properties.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential role as a precursor in drug development. Its structural similarity to amino acids suggests it may interact with biological targets such as enzymes and receptors. Research has indicated potential applications in:
- Antimicrobial Agents: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Compounds: The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored, positioning it as a potential therapeutic agent.
Biological Research
This compound is also studied for its biochemical interactions:
- Enzyme Inhibition: Research indicates that it may act as a substrate analogue for certain enzymes, potentially inhibiting their activity by mimicking natural substrates. This property is crucial for understanding metabolic pathways and developing enzyme inhibitors.
- Biological Activity Studies: The compound's interactions with various biological targets are under investigation to elucidate its pharmacological effects.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against common pathogens, suggesting potential applications in developing new antimicrobial agents.
Case Study 2: Anticancer Properties
Research focused on the anticancer potential of this compound derivatives demonstrated their ability to inhibit the growth of specific cancer cell lines. The study highlighted the compound's role in targeting key enzymes involved in cancer metabolism, paving the way for further investigations into its therapeutic efficacy.
Eigenschaften
CAS-Nummer |
149193-75-9 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
ethyl 3-aminohex-5-enoate |
InChI |
InChI=1S/C8H15NO2/c1-3-5-7(9)6-8(10)11-4-2/h3,7H,1,4-6,9H2,2H3 |
InChI-Schlüssel |
FSEAOEBPWOOBNB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(CC=C)N |
Kanonische SMILES |
CCOC(=O)CC(CC=C)N |
Synonyme |
5-Hexenoic acid, 3-amino-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















